N-cyclopropylcycloheptanamine

CAS No.: 876-13-1

Cat. No.: VC8421981

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876-13-1 |

|---|---|

| Molecular Formula | C10H19N |

| Molecular Weight | 153.26 g/mol |

| IUPAC Name | N-cyclopropylcycloheptanamine |

| Standard InChI | InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2 |

| Standard InChI Key | RGRGJFYXZILMRB-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NC2CC2 |

| Canonical SMILES | C1CCCC(CC1)NC2CC2 |

Introduction

Chemical Structure and Nomenclature

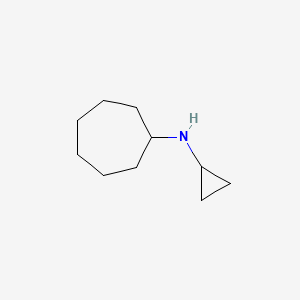

N-Cyclopropylcycloheptanamine (IUPAC name: N-cyclopropylcycloheptan-1-amine) consists of a seven-membered cycloheptane ring bonded to a cyclopropyl group through an amine functional group. The cyclopropane ring introduces significant strain, potentially influencing the compound’s reactivity and stability. The amine group adopts a trigonal pyramidal geometry, with the cyclopropyl substituent imposing steric constraints on nitrogen’s lone pair.

Structural analogs, such as N-methylcyclopentanamine and 2-methylazepane hydrochloride , demonstrate that alkylation of cyclic amines enhances lipophilicity and modulates basicity. For N-cyclopropylcycloheptanamine, the cyclopropane’s electron-withdrawing effect may reduce the amine’s pKa compared to unsubstituted cycloheptanamine.

Synthetic Pathways and Catalytic Methods

Reductive Amination Strategies

The synthesis of N-cyclopropylcycloheptanamine likely parallels methods used for N-methylcyclopentanamine . A plausible route involves reductive amination between cycloheptanone and cyclopropylamine under hydrogenation conditions.

Example Protocol (Adapted from ):

-

Combine cycloheptanone (1 mmol), cyclopropylamine (1.2 mmol), and (CuAl)O(x) catalyst (20 mg) in tetrahydrofuran (3 mL).

-

Purge the system with H₂ gas thrice and pressurize to 0.5 MPa.

-

Heat at 120–140°C for 9 hours.

-

Analyze the crude mixture via GC-MS and purify via column chromatography.

This method, optimized for N-methylcyclopentanamine (66% yield) , could theoretically achieve moderate yields for N-cyclopropylcycloheptanamine, though steric hindrance from the cyclopropane may necessitate longer reaction times or elevated temperatures.

Alternative Approaches

-

Buchwald-Hartwig Amination: Coupling cycloheptyl bromide with cyclopropylamine using palladium catalysts.

-

Ring-Opening Reactions: Utilizing strained cyclopropane derivatives to functionalize cycloheptanamine.

Physicochemical Properties

While experimental data for N-cyclopropylcycloheptanamine are unavailable, properties can be extrapolated from analogs:

The cyclopropane ring likely enhances metabolic stability compared to linear alkylamines, a feature valuable in pharmaceutical applications .

Handling under inert gas (N₂ or Ar) is recommended to prevent oxidative degradation .

Future Research Directions

-

Synthetic Optimization: Screening transition-metal catalysts (e.g., Ru, Pd) to improve yield and selectivity.

-

Crystallographic Studies: Resolving the compound’s solid-state structure to elucidate conformational preferences.

-

Biological Screening: Evaluating toxicity, pharmacokinetics, and target affinity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume